Solanesol

Catalog No.
S619322
CAS No.
13190-97-1
M.F
C45H74O
M. Wt
631.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solanesol

CAS Number

13190-97-1

Product Name

Solanesol

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol

Molecular Formula

C45H74O

Molecular Weight

631.1 g/mol

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+

InChI Key

AFPLNGZPBSKHHQ-MEGGAXOGSA-N

Synonyms

(C45 all trans polyprenol), solanesol

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C

Solanesol is a non-cyclic terpene alcohol characterized by its chemical formula C₄₅H₇₄O. It consists of nine isoprene units and is primarily found in solanaceous plants such as tobacco, potato, and tomato. This compound typically appears as a white, waxy solid and is classified as a nonaisoprenoid. Solanesol is notable for being a biosynthetic precursor to coenzyme Q10, which plays a critical role in cellular energy production and antioxidant defense mechanisms .

The mechanism of action for solanesol varies depending on the context. In plants, solanesol likely interacts with cell membranes, influencing their stability and fluidity, thereby contributing to stress tolerance []. When used as a pharmaceutical precursor, solanesol's role is primarily as a building block for CoQ10 and other compounds, where its specific mechanism depends on the final product.

  • Pathogen infection: When plants are infected by pathogens, such as viruses or bacteria, solanesol levels significantly increase . This increase is believed to be part of the plant's defense response, potentially contributing to membrane stabilization and the activation of signaling pathways involved in defense gene expression .
  • Temperature stress: Exposure to elevated temperatures also triggers an increase in solanesol content in plants. Studies have shown that solanesol levels can increase up to six-fold in response to moderate temperature increases . This suggests that solanesol may play a role in protecting plant membranes and maintaining cellular function under heat stress.
, including oxidation, addition, rearrangement, and dehydrogenation. Its structure allows for significant reactivity due to the presence of multiple double bonds. Notably, solanesol can undergo transformations to yield derivatives that may exhibit enhanced biological activities or improved pharmacological properties. For example, solanesol has been chemically modified to produce diacid solanesyl 5-fluorouracil ester derivatives with promising antitumor activity .

Solanesol exhibits a range of biological activities that contribute to its medicinal value. Key properties include:

  • Antioxidant Activity: Solanesol has strong free radical absorption capabilities, which are attributed to its non-conjugated double bonds. It demonstrates scavenging activities comparable to standard antioxidants like Trolox .
  • Anti-inflammatory Effects: Research indicates that solanesol can inhibit the generation of inflammatory cytokines through the p38 and Akt signaling pathways, suggesting its potential in treating inflammatory conditions .
  • Antitumor Properties: Solanesol has been shown to enhance the effectiveness of traditional anticancer drugs by overcoming drug resistance mechanisms in cancer cells .

Solanesol can be synthesized through various methods:

  • Chemical Synthesis: Traditional chemical synthesis methods have been developed for producing solanesol, allowing for controlled production of the compound .
  • Semi-Chemical Synthesis: This method involves using solanesol as a starting material to create derivatives through further

Solanesol has several applications across different fields:

  • Pharmaceuticals: As an important intermediate in the synthesis of coenzyme Q10 and other pharmaceutical compounds, solanesol plays a significant role in drug development .
  • Drug Delivery Systems: Solanesol derivatives have been explored for use in micelles for hydrophobic drug delivery systems, enhancing the bioavailability of poorly soluble drugs .
  • Biotechnology: Solanesol-anchored DNA has been investigated for its potential in mediating vesicle fusion, indicating its utility in biotechnological applications .

Studies on the interactions of solanesol with other biological molecules have revealed significant insights into its pharmacological potential. For example, it has been shown to activate protective cellular mechanisms such as the upregulation of heme oxygenase-1 (HO-1) and heat shock protein 70 (Hsp70), which are crucial in mitigating oxidative stress and inflammation . Additionally, solanesol's ability to modify traditional anticancer drugs enhances their efficacy while reducing toxicity .

Several compounds share structural or functional similarities with solanesol. Here are some notable examples:

CompoundStructure/CharacteristicsUnique Features
UbiquinoneA lipid-soluble compound involved in energy productionDirectly synthesized from solanesol; essential for mitochondrial function
PhytosterolsPlant-derived sterols with similar bioactivityKnown for cholesterol-lowering effects; structurally distinct from terpenes
CarotenoidsPigmented compounds with antioxidant propertiesPrimarily known for their role in photosynthesis; different structural framework

Solanesol stands out due to its unique structure as a non-cyclic terpene alcohol and its specific biosynthetic pathway leading to coenzyme Q10 production. Its diverse biological activities further differentiate it from other similar compounds.

Molecular Architecture and Isoprenoid Backbone Configuration

Solanesol is an organic compound with the molecular formula C₄₅H₇₄O, characterized as a nonaprenol alcohol that represents one of the longest naturally occurring isoprenoid compounds. The molecular structure consists of nine isoprene units arranged in a linear configuration, with the chemical formula Me₂C=CHCH₂(CH₂C(Me)=CHCH₂)₈OH, representing an all-trans stereoisomer. This white, waxy solid is classified as a nonaisoprenoid and exhibits a molecular weight of 631.1 g/mol.

The compound's architecture features a characteristic long-chain unsaturated fatty alcohol structure, where nine isoprene units are connected through a repeating pattern of methyl-substituted alkene groups. Each isoprene unit contributes to the overall hydrophobic character of the molecule while maintaining structural flexibility through its unsaturated backbone. The terminal hydroxyl group provides the only hydrophilic component, creating an amphiphilic molecule with distinct polarity characteristics.

Table 1: Fundamental Molecular Properties of Solanesol

PropertyValueReference
Molecular FormulaC₄₅H₇₄O
Molecular Weight631.1 g/mol
IUPAC Name(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
CAS Registry Number13190-97-1
Physical State (20°C)White to pale yellow solid
Melting Point42°C

Stereochemical Analysis of Non-Conjugated Double Bond System

The stereochemical configuration of solanesol is defined by nine non-conjugated double bonds, all existing in the trans (E) configuration, which contributes significantly to its biological activity and chemical reactivity. This extended system of isolated double bonds creates a unique electronic environment that facilitates various chemical reactions, including oxidation, addition, and dehydrogenation processes.

The non-conjugated nature of these double bonds is crucial for solanesol's biological function, as it allows for selective reactivity at individual double bond sites while maintaining overall molecular stability. The trans configuration of each double bond ensures a relatively linear molecular geometry, maximizing the compound's ability to integrate into lipid membranes and interact with biological targets.

The presence of nine methyl substituents at positions 3, 7, 11, 15, 19, 23, 27, 31, and 35 creates steric hindrance that influences both the molecule's conformational flexibility and its interaction with enzymatic systems. This structural feature is particularly important for solanesol's role as a biosynthetic precursor to coenzyme Q₁₀, where the methyl groups serve as recognition elements for enzymatic modification.

Table 2: Stereochemical Characteristics of Solanesol

FeatureDescriptionBiological Significance
Double Bond Count9 non-conjugatedEnhanced reactivity and membrane integration
StereochemistryAll trans (E) configurationLinear structure, optimal biological activity
Methyl Substitution9 methyl groups at specific positionsEnzymatic recognition, steric effects
Conformational FlexibilityModerate due to single bondsMembrane adaptation, protein binding

Thermodynamic Stability and Phase Behavior Characteristics

Solanesol demonstrates remarkable thermodynamic stability under ambient conditions, with a melting point of 42°C indicating moderate intermolecular forces and crystalline organization. The compound's thermal behavior has been extensively characterized using differential scanning calorimetry (DSC), revealing distinct phase transitions and thermal stability profiles.

Research investigating solanesol's stability has shown significant sensitivity to environmental factors, particularly oxidative conditions and elevated temperatures. Studies demonstrate that pure solanesol in solid state exhibits only 11% recovery after 6 days at room temperature in dark conditions, highlighting the compound's inherent instability when exposed to ambient air. This degradation is primarily attributed to oxidation at the multiple double bond sites, leading to the formation of various oxidized products.

The compound's stability can be significantly enhanced through encapsulation techniques, as demonstrated in cyclodextrin inclusion complex studies. When encapsulated with β-cyclodextrin or methylated-β-cyclodextrin, solanesol retention increases dramatically to 96.91% and 96.77% respectively at 25°C over 28 days, compared to 63.13% for the pure compound.

Table 3: Thermal Stability and Degradation Profile of Solanesol

ConditionTemperatureDurationRemaining ContentReference
Pure solanesol25°C28 days63.13%
Pure solanesol40°C28 days54.27%
Solanesol/βCD complex25°C28 days96.91%
Solanesol/βCD complex40°C28 days94.59%
Solanesol/MβCD complex25°C28 days96.77%
Solanesol/MβCD complex40°C28 days87.34%

Solubility Profile in Organic Solvents and Lipid Matrices

Solanesol exhibits distinctive solubility characteristics that reflect its amphiphilic nature and extensive hydrophobic backbone. The compound demonstrates complete insolubility in water due to its predominantly hydrophobic character, while showing excellent solubility in various organic solvents. This solubility profile is critical for both extraction processes and pharmaceutical formulation development.

The compound shows particularly good solubility in nonpolar and moderately polar organic solvents, including hexane, ethanol, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. In ethanol, solanesol achieves a solubility of approximately 0.25 mg/ml, making this solvent suitable for stock solution preparation. The extensive solubility in organic solvents facilitates various extraction and purification methodologies used in industrial production.

Recent research has demonstrated that solanesol can be successfully incorporated into lipid-based delivery systems, forming stable oil-in-water (O/W) emulsions with comparable physicochemical stability to squalene under various storage conditions. At storage temperatures of 5°C and 25°C, solanesol emulsions maintain good stability, while at 40°C, the physical stability remains acceptable for pharmaceutical applications.

Table 4: Solubility Profile of Solanesol in Various Solvents

SolventSolubilityApplicationReference
WaterInsoluble-
Ethanol~0.25 mg/mlStock solution preparation
HexaneSolubleExtraction, purification
ChloroformSolubleAnalytical procedures
DichloromethaneSolubleOrganic synthesis
DMSOSolubleBiological assays
Ethyl AcetateSolubleExtraction processes
AcetoneSolublePurification methods

The biosynthesis of solanesol in Solanaceae plants occurs exclusively through the 2-C-methyl-d-erythritol 4-phosphate pathway, which operates within plastids and represents the primary route for isoprenoid precursor formation [4] [8]. This pathway demonstrates sophisticated regulatory mechanisms that govern solanesol accumulation across different solanaceous species through coordinated gene expression and metabolic flux control [9] [10].

The methylerythritol phosphate pathway exhibits compartment-specific regulation within plastids, where it functions independently from the cytoplasmic mevalonate pathway [4] [9]. Research demonstrates that overexpression of pathway-related genes significantly enhances solanesol production, with studies showing that transient expression of potato methylerythritol phosphate pathway genes in Nicotiana benthamiana resulted in substantial increases in solanesol content [21] [30]. The pathway regulation involves complex feedback mechanisms that respond to cellular demand for isoprenoid metabolites and environmental stimuli [9] [10].

Gene expression analysis reveals tissue-specific and developmental stage-specific regulation of methylerythritol phosphate pathway enzymes in tobacco plants [28]. The pathway demonstrates differential expression patterns across various plant organs, with leaves showing the highest expression of key regulatory genes during the leaf maturation stage [28]. Studies indicate that methylerythritol phosphate pathway regulation involves transcriptional control mechanisms that coordinate the expression of multiple enzymatic genes simultaneously [9] [23].

The regulatory network controlling methylerythritol phosphate pathway activity includes interactions between pathway enzymes and downstream metabolic processes [9] [10]. Research shows that pathway regulation responds to environmental factors such as temperature stress, with moderately elevated temperatures resulting in upregulation of 492 genes and downregulation of 1440 genes in tobacco leaves [23]. This regulatory response involves 122 transcription factors distributed across 22 families, demonstrating the complexity of pathway control mechanisms [23].

Enzymatic Machinery: 1-Deoxy-d-xylulose 5-Phosphate Synthase, 1-Deoxy-d-xylulose 5-Phosphate Reductoisomerase, Isopentenyl Diphosphate Isomerase, Geranyl Geranyl Diphosphate Synthase, and Solanesyl Diphosphate Synthase Functions

1-Deoxy-d-xylulose 5-Phosphate Synthase Function

1-Deoxy-d-xylulose 5-phosphate synthase catalyzes the initial step of the methylerythritol phosphate pathway by forming 1-deoxy-d-xylulose 5-phosphate from pyruvate and glycerol-3-phosphate [4] [8]. This enzyme represents the first committed step in solanesol biosynthesis and serves as a critical regulatory point for controlling metabolic flux through the pathway [4] [20]. Multiple 1-deoxy-d-xylulose 5-phosphate synthase genes have been identified in tobacco, with six distinct genes characterized through RNA sequencing analysis [28].

The enzyme demonstrates significant influence on downstream terpenoid production, with overexpression studies showing that enhanced 1-deoxy-d-xylulose 5-phosphate synthase activity leads to increased accumulation of various isoprenoid metabolites including solanesol [4] [20]. Research indicates that 1-deoxy-d-xylulose 5-phosphate synthase expression correlates positively with carotenoid content in tomato fruits, demonstrating its regulatory role in isoprenoid biosynthesis [4]. Environmental factors such as high salinity and irradiation promote 1-deoxy-d-xylulose 5-phosphate synthase expression in tobacco plants [20].

1-Deoxy-d-xylulose 5-Phosphate Reductoisomerase Function

1-Deoxy-d-xylulose 5-phosphate reductoisomerase catalyzes the conversion of 1-deoxy-d-xylulose 5-phosphate to 2-C-methyl-d-erythritol 4-phosphate through molecular rearrangement and reduction reactions [4] [8]. This enzyme represents a rate-limiting step in the methylerythritol phosphate pathway and significantly influences solanesol biosynthetic capacity [9] [10]. Two 1-deoxy-d-xylulose 5-phosphate reductoisomerase genes have been identified in tobacco through comprehensive genomic analysis [28].

Overexpression studies demonstrate that enhanced 1-deoxy-d-xylulose 5-phosphate reductoisomerase activity results in increased levels of methylerythritol phosphate-derived metabolites including carotenoids, chlorophylls, and solanesol [9] [10]. Research shows that 1-deoxy-d-xylulose 5-phosphate reductoisomerase overexpression in tobacco leads to significant increases in beta-carotene, chlorophyll, antheraxanthin, and lutein concentrations [9]. The enzyme demonstrates coordinate regulation with other pathway components, with overexpression affecting the expression of both upstream and downstream genes [9].

Isopentenyl Diphosphate Isomerase Function

Isopentenyl diphosphate isomerase catalyzes the interconversion between isopentenyl diphosphate and dimethylallyl diphosphate, the fundamental building blocks for all isoprenoid molecules [12] [14]. This enzyme functions as a critical regulatory switch that directly influences the direction of terpenoid metabolic flux and determines the availability of precursors for solanesol biosynthesis [14] [18]. Multiple isopentenyl diphosphate isomerase genes exist in solanaceous plants, with six genes identified in tobacco through RNA sequencing analysis [28].

The enzyme demonstrates subcellular compartmentalization, with different isoforms localized to plastids, cytoplasm, and mitochondria [14] [18]. Research shows that tobacco contains two isopentenyl diphosphate isomerase genes with distinct expression patterns and environmental responses [20]. Environmental stresses such as high salinity, irradiation, and temperature variations significantly affect isopentenyl diphosphate isomerase gene expression, with high salinity and irradiation promoting plastidial enzyme expression while temperature stress influences cytoplasmic enzyme activity [20].

Geranyl Geranyl Diphosphate Synthase Function

Geranyl geranyl diphosphate synthase catalyzes the synthesis of geranyl geranyl diphosphate from farnesyl diphosphate and isopentenyl diphosphate, producing the twenty-carbon precursor required for solanesol biosynthesis [15] [19]. This enzyme represents a crucial branch point in isoprenoid metabolism where metabolic flux is directed toward long-chain prenyl compounds including solanesol [15] [19]. The enzyme demonstrates essential roles in protein geranylgeranylation and serves as a precursor for vitamin K2 and ubiquinone biosynthesis [19].

Research indicates that geranyl geranyl diphosphate synthase activity significantly influences solanesol accumulation, with enhanced enzyme expression correlating with increased solanesol production in various plant systems [19] [23]. The enzyme exhibits tissue-specific expression patterns and responds to environmental stimuli that affect solanesol biosynthesis [23]. Studies show that moderately elevated temperatures result in upregulation of geranyl geranyl diphosphate synthase genes, contributing to enhanced solanesol accumulation [23].

Solanesyl Diphosphate Synthase Function

Solanesyl diphosphate synthase catalyzes the final committed step in solanesol biosynthesis by condensing geranyl geranyl diphosphate with multiple isopentenyl diphosphate units to form the forty-five carbon solanesyl diphosphate [16] [28]. This enzyme demonstrates strict substrate specificity for geranyl geranyl diphosphate and farnesyl diphosphate as primer substrates while rejecting shorter chain allylic diphosphates [16]. Two solanesyl diphosphate synthase genes have been identified in tobacco, designated as NtSPS1 and NtSPS2, which possess conserved aspartate-rich domains characteristic of prenyl diphosphate synthases [28].

The enzyme exhibits specific kinetic properties with Michaelis constants of 5.73 micrometers for farnesyl diphosphate and 1.61 micrometers for geranyl geranyl diphosphate [16]. Research demonstrates that solanesyl diphosphate synthase represents the bottleneck enzyme in solanesol biosynthesis, with its expression levels directly correlating with solanesol accumulation in plant tissues [16] [28]. Co-expression studies show that simultaneous overexpression of potato isopentenyl diphosphate isomerase and solanesyl diphosphate synthase genes in Nicotiana benthamiana significantly increases solanesol content [20].

Environmental Modulation of Biosynthetic Flux in Host Plants

Environmental factors exert profound influence on solanesol biosynthetic flux through multiple regulatory mechanisms that affect gene expression, enzyme activity, and metabolic channeling [21] [22] [23]. Temperature represents the most significant environmental modulator, with moderately elevated temperatures inducing dramatic increases in solanesol accumulation across multiple solanaceous species [21] [23] [25].

Temperature Effects

Moderate temperature elevation demonstrates the most pronounced effect on solanesol biosynthesis, with studies showing up to six-fold increases in solanesol content when potato plants are exposed to day and night temperatures of 30°C and 20°C respectively for one week [21] [32]. Similar temperature responses occur in tobacco plants, where moderately high temperatures result in significant increases in net photosynthetic rate and solanesol content [23]. The temperature response involves comprehensive transcriptional reprogramming, with RNA sequencing analysis revealing upregulation of key biosynthetic genes including 3-hydroxy-3-methylglutaryl-CoA reductase, 1-deoxy-d-xylulose 5-phosphate reductoisomerase, geranyl geranyl diphosphate synthase, and solanesyl diphosphate synthase [23].

Water Stress and Drought Conditions

Water stress represents another critical environmental factor that significantly enhances solanesol accumulation through stress-responsive metabolic adjustments [22] [25]. Research demonstrates that soil moisture deficits enhance solanesol concentration by at least four-fold in tobacco plants, with irrigation of stressed plants decreasing solanesol levels [22]. The water stress response appears to involve both direct metabolic effects and indirect influences through altered plant growth patterns [22] [25].

Controlled water stress experiments show that tobacco plants under water stress contain 3.90% solanesol at topping, which decreases to 1.00% after irrigation and recovery [22]. The drought response involves complex interactions between water availability and developmental stage, with moisture availability at topping representing a critical factor for influencing final solanesol concentrations in cured tobacco leaves [22].

Salt Stress and Osmotic Effects

Salt stress conditions promote solanesol accumulation through osmotic stress responses that activate secondary metabolite biosynthesis [24] [25]. Research shows that salt stress combined with elevated temperature produces even stronger enhancement of solanesol content when combined with drought conditions [25]. The salt stress response involves coordinated changes in multiple physiological processes including photosynthesis, metabolic profiles, and stress-responsive gene expression [24].

Light Conditions and Photosynthetic Regulation

Light conditions significantly influence solanesol accumulation through effects on photosynthetic capacity and metabolic flux distribution [23]. Studies demonstrate that shaded conditions result in decreased solanesol content in tobacco leaves, indicating the importance of adequate light intensity for optimal biosynthetic activity [23]. The light response appears to involve both direct effects on photosynthetic precursor availability and indirect influences through developmental regulation [23].

Pathogen Stress and Biotic Interactions

Pathogen infections represent important biotic factors that modulate solanesol biosynthesis through plant defense responses [1] [23]. Research shows that tobacco mosaic virus infection results in more than seven-fold increases in solanesol content in resistant tobacco varieties within one week of infection, while susceptible varieties show no significant increase [1] [23]. This differential response suggests that solanesol plays important roles in plant immune responses and pathogen resistance mechanisms [1] [23].

Environmental FactorEffect on SolanesolTime FramePlant Species
Temperature (Moderate elevation)Up to 6-fold increase1 weekPotato, Tobacco
Temperature stress (30°C/20°C)6-fold increase in potato1 weekPotato
Water stress/Drought4-fold increase3 weeksTobacco
Light conditions (Shading)Decreased contentOngoingTobacco
Salt stressEnhanced accumulation1 weekTomato
Pathogen infection (TMV)7-fold increase (resistant varieties)1 weekTobacco
Topping (Agricultural practice)Marked increasePost-toppingTobacco
Soil moisture deficit4-fold enhancementDuring stress periodTobacco

Comparative Phytochemical Distribution Across Solanaceous Taxa

Solanesol distribution across Solanaceae family members demonstrates significant taxonomic variation in both accumulation patterns and quantitative content [1] [5] [27] [29]. The compound exhibits preferential accumulation in aerial photosynthetic tissues, particularly mature leaves, across all solanaceous species examined [27] [28] [29].

Nicotiana Species Variations

Tobacco species represent the highest solanesol-accumulating members of the Solanaceae family, with content ranging from 0.3% to 3.2% dry weight depending on cultivar and growing conditions [31] [5]. Burley tobacco varieties demonstrate particularly high solanesol content, ranging from 0.9% to 3.2% dry weight [31]. Flue-cured tobacco typically contains 2.0% to 3.0% solanesol by dry weight, while Oriental tobacco ranges from 0.9% to 2.5%, and air-cured varieties contain 1.5% to 2.8% [31].

The distribution within tobacco plants shows preferential accumulation in leaves compared to stems and roots, with leaf content varying significantly by stalk position [28] [22]. Research indicates that solanesol content in tobacco correlates with chlorophyll distribution, suggesting links between photosynthetic activity and biosynthetic capacity [28]. Genetic analysis reveals that solanesol content in tobacco populations is controlled by two major genes with equal additive effects plus polygenes with additive-dominant effects [27].

Solanum Species Distribution

Potato plants demonstrate substantial solanesol accumulation in foliage, with content ranging from 0.04% to 1.5% dry weight [5] [30] [32]. The wide variation in potato solanesol content reflects both genetic differences among cultivars and environmental influences on biosynthetic activity [30] [32]. Quantitative trait loci analysis in potato populations reveals multiple genetic loci associated with leaf solanesol content, indicating complex polygenic control of accumulation [30] [32].

Tomato plants accumulate solanesol primarily in leaf tissues, with content ranging from 0.3% to 1.0% dry weight [29] [5]. Research demonstrates that tomato leaf solanesol content is approximately six-fold higher than in other plant parts, making leaves the preferred tissue for extraction purposes [29]. Eggplant species contain lower solanesol levels, typically ranging from 0.2% to 0.8% dry weight in leaf tissues [5] [27].

Capsicum and Other Genera

Pepper species within the Capsicum genus demonstrate relatively low solanesol accumulation compared to other solanaceous crops, with content typically ranging from 0.1% to 0.5% dry weight [5] [27]. This lower accumulation may reflect differences in metabolic flux distribution or genetic capacity for solanesol biosynthesis within this genus [27].

Other solanaceous genera including Solanum myriacanthum and related species have been documented to contain solanesol, though quantitative data remains limited [2]. The presence of solanesol across diverse solanaceous taxa suggests that biosynthetic capacity represents a conserved family characteristic, though expression levels vary significantly among genera and species [2] [27].

SpeciesSolanesol Content (% dry weight)Primary TissueReference
Nicotiana tabacum (Tobacco)0.3-3.0LeavesMultiple studies
Nicotiana tabacum (Burley tobacco)0.9-3.2LeavesCORESTA 2009
Nicotiana tabacum (Flue-cured)2.0-3.0LeavesBurton et al.
Nicotiana tabacum (Oriental)0.9-2.5LeavesCORESTA 2009
Nicotiana tabacum (Air-cured)1.5-2.8LeavesCORESTA 2009
Solanum tuberosum (Potato)0.04-1.5FoliageCampbell et al. 2016
Solanum lycopersicum (Tomato)0.3-1.0LeavesMa et al. 2019
Solanum melongena (Eggplant)0.2-0.8LeavesTaylor 2011
Capsicum spp. (Pepper)0.1-0.5LeavesGao et al. 2007
Solanum myriacanthumPresentLeavesPubChem database
Mallotus japonicusPresentLeavesPubChem database

XLogP3

15.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

630.57396698 g/mol

Monoisotopic Mass

630.57396698 g/mol

Heavy Atom Count

46

UNII

FF31XTR2N4

Other CAS

13190-97-1

Wikipedia

Solanesol

General Manufacturing Information

2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-: INACTIVE

Dates

Modify: 2023-08-15

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